molecular formula C8H11ClNO+ B11949668 1-Pyridin-1-ium-1-ylpropan-2-one;hydrochloride

1-Pyridin-1-ium-1-ylpropan-2-one;hydrochloride

Cat. No.: B11949668
M. Wt: 172.63 g/mol
InChI Key: JHYYWKUENNZTMD-UHFFFAOYSA-N
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Description

1-Pyridin-1-ium-1-ylpropan-2-one;hydrochloride is a compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a pyridinium ion, which is a positively charged nitrogen-containing heterocycle, and a propanone group, which is a ketone.

Preparation Methods

The synthesis of 1-Pyridin-1-ium-1-ylpropan-2-one;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of pyridine with a suitable alkylating agent, such as 1-chloropropan-2-one, in the presence of a base. The reaction typically proceeds under mild conditions and results in the formation of the desired pyridinium salt. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Pyridin-1-ium-1-ylpropan-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ion to a dihydropyridine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

1-Pyridin-1-ium-1-ylpropan-2-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Pyridin-1-ium-1-ylpropan-2-one;hydrochloride involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also inhibit certain enzymes or receptors, thereby modulating specific cellular pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

1-Pyridin-1-ium-1-ylpropan-2-one;hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H11ClNO+

Molecular Weight

172.63 g/mol

IUPAC Name

1-pyridin-1-ium-1-ylpropan-2-one;hydrochloride

InChI

InChI=1S/C8H10NO.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1;

InChI Key

JHYYWKUENNZTMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C[N+]1=CC=CC=C1.Cl

Origin of Product

United States

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